

JBSNF-000028 solution preparation for experiments

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Compound of Interest

Compound Name: JBSNF-000028 free base

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Application Notes and Protocols: JBSNF-000028

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytoplasmic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[4][5] It catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as a methyl donor, resulting in the formation of 1-methyl-nicotinamide (MNA) and S-adenosyl-l-homocysteine (SAH).[4][5] Overexpression of NNMT is associated with metabolic disorders such as obesity and type 2 diabetes.[6][7][8] JBSNF-000028 inhibits NNMT activity, leading to reduced MNA levels, which has been shown to improve insulin sensitivity, glucose regulation, and reduce body weight in preclinical models of metabolic disease.[6][7][8] These application notes provide detailed protocols for the preparation and use of JBSNF-000028 in key in vitro and in vivo experiments.

Data Presentation Physicochemical Properties



Form	Molecular Formula	Molecular Weight (g/mol)	Appearance
JBSNF-000028 Free Base	C11H13N3	187.24	Light yellow to yellow solid
JBSNF-000028 TFA	C13H14F3N3O2	301.26	White to off-white solid
JBSNF-000028 Hydrochloride	C11H14CIN3	223.70	Off-white to light yellow solid

In Vitro Potency and Activity

Assay	Species/Cell Line	IC50 / EC50	Reference
NNMT Inhibition (Enzymatic Assay)	Human (hNNMT)	0.033 μΜ	[1][2][9][10]
Monkey (mkNNMT)	0.19 μΜ	[1][2][9][10]	_
Mouse (mNNMT)	0.21 μΜ	[1][2][9][10]	_
Cellular NNMT Activity	U2OS cells	2.5 μM (EC ₅₀)	[2][9][10]
Cytotoxicity	HepG2 cells	No cytotoxicity observed at 10-100 μM (72h)	[1][2][9][10]

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Dosing Regimen	Duration	Key Outcomes	Reference
50 mg/kg, p.o., twice daily	27 days	Improved glucose and lipid handling; Reduced body weight and fed blood glucose.	[2][9][10]
50 mg/kg, p.o., twice daily	4 weeks	Improved glucose tolerance.	[1][9][10]



Experimental ProtocolsIn Vitro NNMT Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of JBSNF-000028 against recombinant NNMT.

Materials:

- Recombinant human, mouse, or monkey NNMT
- JBSNF-000028
- Nicotinamide
- S-adenosyl-L-methionine (SAM)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Detection Reagent (e.g., a fluorescent probe that detects MNA or a method for LC-MS/MS detection of MNA)
- 384-well assay plates
- Plate reader (fluorescence or mass spectrometer)

Procedure:

- Prepare a serial dilution of JBSNF-000028 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- In a 384-well plate, add the diluted JBSNF-000028 or vehicle (DMSO in assay buffer).
- Add recombinant NNMT enzyme to each well and incubate for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM.
- Incubate the plate at 37°C for 60 minutes.



- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Read the signal on a plate reader.
- Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cellular NNMT Activity Assay

This protocol measures the ability of JBSNF-000028 to inhibit NNMT activity within a cellular context by quantifying the production of MNA.

Materials:

- U2OS cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- JBSNF-000028
- Lysis Buffer
- LC-MS/MS system

Procedure:

- Seed U2OS cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of JBSNF-000028 or vehicle (DMSO) for 24 hours.[2][9][10]
- After treatment, wash the cells with ice-cold PBS and lyse them.
- Collect the cell lysates and analyze the concentration of MNA using a validated LC-MS/MS method.
- Normalize the MNA levels to the total protein concentration in each sample.



 Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 and determine the EC₅₀ value.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines an in vivo study to evaluate the effect of JBSNF-000028 on metabolic parameters in a diet-induced obesity mouse model.

Materials:

- Male C57BL/6J mice
- High-fat diet (HFD) and standard chow
- JBSNF-000028
- Vehicle for oral gavage (see solution preparation)
- Equipment for measuring body weight, food intake, and blood glucose
- Equipment for oral glucose tolerance test (OGTT)

Procedure:

- Induce obesity in mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
- Randomize the obese mice into two groups: vehicle control and JBSNF-000028 treatment.
- Administer JBSNF-000028 (50 mg/kg) or vehicle orally twice daily for 27 days or 4 weeks.[2]
 [9][10]
- Monitor and record body weight and food intake regularly (e.g., weekly).
- Measure fed blood glucose levels at specified intervals.
- At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).



 At the termination of the study, collect blood and tissues (liver, adipose tissue) for biomarker analysis (e.g., plasma MNA levels).

Solution Preparation Stock Solution Preparation (In Vitro)

JBSNF-000028 is soluble in DMSO.[1][2][9][10] It is recommended to use newly opened, anhydrous DMSO to avoid solubility issues due to water absorption.[9][10]

Form	Solvent	Max Solubility	Stock Concentration
JBSNF-000028 Free Base	DMSO	≥ 60 mg/mL (320.44 mM)	10 mM
JBSNF-000028 TFA	DMSO	≥ 100 mg/mL (331.94 mM)	10 mM
JBSNF-000028 Hydrochloride	DMSO	≥ 16.67 mg/mL (74.52 mM)	10 mM

Preparation of a 10 mM Stock Solution (Example with JBSNF-000028 Free Base):

- Weigh out 1.87 mg of JBSNF-000028 free base (MW: 187.24 g/mol).
- Add 1 mL of DMSO.
- Vortex or sonicate until the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

- Store the solid compound at 4°C, protected from light and moisture.[2][9][10]
- Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2][9][10]

In Vivo Formulation Preparation







For oral administration in mice, a common formulation involves a co-solvent system.

Exam	ple	Form	ulation:

- DMSO
- PEG300
- Tween 80
- Saline or PBS

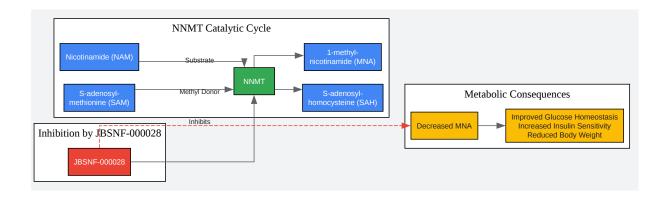
Procedure for a 2 mg/mL working solution:

- Dissolve JBSNF-000028 in DMSO first.
- Add PEG300 and mix well.
- · Add Tween 80 and mix well.
- Finally, add saline or PBS to the final volume and mix thoroughly until a clear solution is obtained.

A suggested final composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1] The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight and dosing volume for the animals.

Diagrams

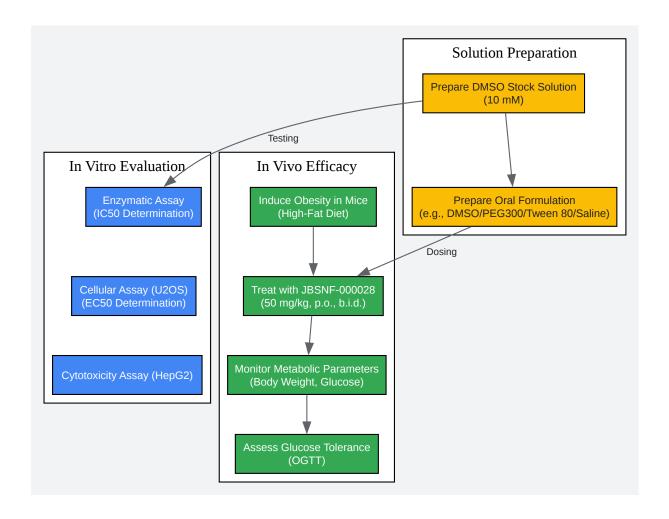




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Caption: The NNMT signaling pathway and the inhibitory action of JBSNF-000028.





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Caption: A logical workflow for the experimental evaluation of JBSNF-000028.

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